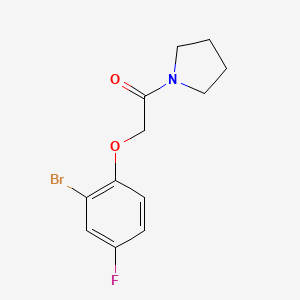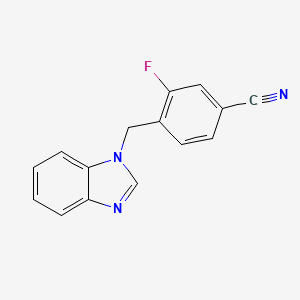![molecular formula C9H7ClN4O2 B7469256 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B7469256.png)
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine, also known as CNI-PI, is a chemical compound with potential applications in scientific research. This compound is a member of the nitroimidazole family, which is well-known for its therapeutic use in treating various bacterial and parasitic infections. However, CNI-PI has recently gained attention for its potential use in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine works by selectively binding to DNA lesions induced by ionizing radiation. This binding results in the stabilization of the DNA lesion, which prevents the repair machinery from recognizing and repairing the lesion. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for use in cancer treatment. However, this compound has been shown to induce DNA damage in normal cells at high concentrations, which may limit its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine in lab experiments is its selectivity for DNA lesions induced by ionizing radiation. This makes it a valuable tool for studying the cellular response to DNA damage and repair mechanisms. Additionally, this compound has been shown to enhance the efficacy of radiation therapy in cancer treatment.
One of the limitations of using this compound in lab experiments is its potential to induce DNA damage in normal cells at high concentrations. This may limit its use in certain applications and requires careful consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine. One potential direction is to further investigate its mechanism of action and how it interacts with DNA repair machinery. Another potential direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is potential for this compound to be used as a diagnostic tool for detecting DNA damage in cancer cells.
Synthesemethoden
The synthesis of 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine involves the reaction of 2-chloro-5-bromopyridine with 4-nitroimidazole in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain a high-purity product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has potential applications in scientific research as a tool for studying DNA damage and repair mechanisms. This compound has been shown to selectively bind to DNA lesions induced by ionizing radiation, which makes it a valuable tool for studying the cellular response to DNA damage. Additionally, this compound has been shown to enhance the efficacy of radiation therapy in cancer treatment by sensitizing cancer cells to radiation-induced DNA damage.
Eigenschaften
IUPAC Name |
2-chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c10-8-2-1-7(3-11-8)4-13-5-9(12-6-13)14(15)16/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYKRECBXQJRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=C(N=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)

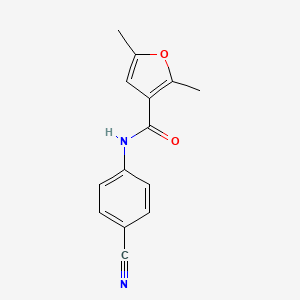


![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)
![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)
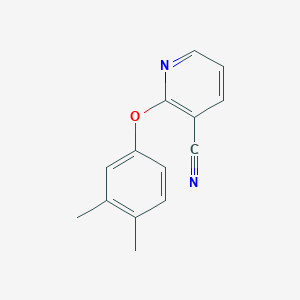
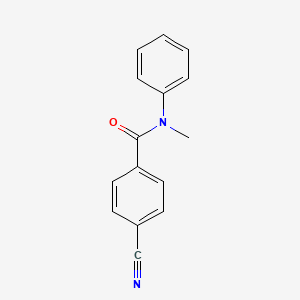
![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)
